molecular formula C7H9N3O3 B2590393 ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate CAS No. 119741-54-7

ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B2590393
CAS No.: 119741-54-7
M. Wt: 183.167
InChI Key: XSQVOEBNOQUEEM-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by cyclization and subsequent carbamoylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects. The compound can also interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate is unique due to the presence of both carbamoyl and ester functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-7(12)4-3-9-10-5(4)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQVOEBNOQUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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